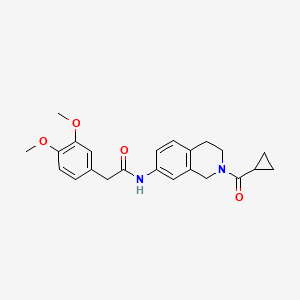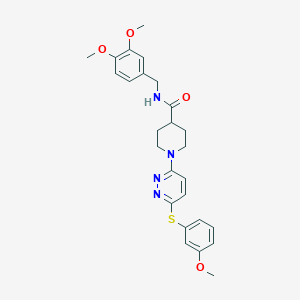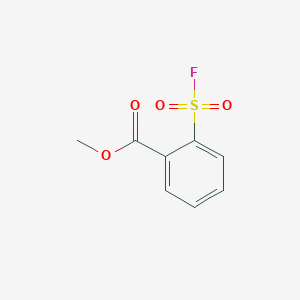![molecular formula C26H23ClFN3O2 B2532005 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 915189-19-4](/img/structure/B2532005.png)
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and chlorophenoxy and fluorobenzyl groups. These groups suggest that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole ring, followed by the introduction of the chlorophenoxy and fluorobenzyl groups. The final step would likely be the formation of the pyrrolidinone ring. However, without specific synthetic procedures, this is just a speculation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings would provide rigidity to the structure, while the chlorophenoxy and fluorobenzyl groups could be involved in various interactions depending on the environment.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidinone rings are relatively stable, but could potentially be modified under certain conditions. The chlorophenoxy and fluorobenzyl groups could also participate in reactions, particularly if strong nucleophiles or bases are present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and stability.Scientific Research Applications
Molecular Structure and Properties
The molecular structure and properties of compounds related to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one have been a subject of study to understand their interactions and stability. For instance, the study by Kumar et al. (2016) focuses on the T-shaped molecular structure of a benzimidazole derivative, highlighting the angles between the benzene and imidazole ring systems, and detailing the crystal stacking interactions facilitated by π–π interactions Kumar et al., 2016.
Synthesis and Reactivity
Research into the synthesis and reactivity of benzimidazole derivatives, including those related to the compound , reveals a variety of synthetic pathways and potential for nucleophilic substitution reactions. Sparke et al. (2010) report on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrating the selectivity and efficiency of the synthesis process, which may offer insights into the synthesis of similar compounds Sparke et al., 2010.
Catalytic Applications
The catalytic applications of related compounds are explored through their use in various chemical reactions. For example, Doğan Ulu et al. (2017) discuss the synthesis of benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes, which have been tested for their catalytic activity in the alkylation of cyclic amines with alcohols, showing excellent activity Doğan Ulu et al., 2017.
Biological Evaluation and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications is a significant area of research for benzimidazole derivatives. The study on novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives by Gupta et al. (2020) as potential anti-Alzheimer's agents exemplifies the ongoing research into the medicinal potential of these compounds. The synthesis and pharmacological investigations of these derivatives aim to find new treatments for Alzheimer's disease, indicating the broader relevance of benzimidazole derivatives in therapeutic contexts Gupta et al., 2020.
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to say exactly how dangerous this compound could be, but standard safety measures should always be followed when handling chemical substances.
Future Directions
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug or other useful product.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific studies would be needed.
properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2/c27-20-7-11-22(12-8-20)33-14-13-31-24-4-2-1-3-23(24)29-26(31)19-15-25(32)30(17-19)16-18-5-9-21(28)10-6-18/h1-12,19H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCGKEUGZMEAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2531926.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)

![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)
![N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2531937.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)